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Compound of Interest

Compound Name: Segetalin B

Cat. No.: B1631478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Segetalin B is a naturally occurring cyclic pentapeptide with demonstrated estrogen-like

activity, making it a molecule of significant interest for research in areas such as post-

menopausal osteoporosis. This technical guide provides a comprehensive overview of the

known chemical properties of Segetalin B and a detailed account of a likely synthetic route

based on established methods. The information is presented to support ongoing research and

development efforts related to this promising bioactive compound.

Chemical Properties of Segetalin B
Segetalin B is a cyclopentapeptide originally isolated from the seeds of Vaccaria segetalis. Its

structure and properties have been characterized using various analytical techniques.

General Properties
Segetalin B is a white to off-white solid. It is a cyclic peptide composed of five amino acid

residues: Alanine, Glycine, Valine, another Alanine, and Tryptophan.

Tabulated Chemical Data
The following table summarizes the key quantitative chemical properties of Segetalin B.
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Property Value Source

Molecular Formula C₂₄H₃₂N₆O₅ PubChem[1]

Molecular Weight 484.55 g/mol PubChem[1]

IUPAC Name

(3S,6S,9S,12S)-6-(1H-indol-3-

ylmethyl)-3,9-dimethyl-12-

(propan-2-yl)-1,4,7,10,13-

pentazacyclopentadecane-

2,5,8,11,14-pentaone

PubChem[1]

CAS Number 164991-89-3 MedchemExpress.com[2]

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)

NC(C(=O)NCC(=O)N1)C(C)C)

C)CC2=CNC3=CC=CC=C32

PubChem[1]

Solubility

Soluble in DMSO-based

solutions. For example, ≥ 2.08

mg/mL in a solution of 10%

DMSO, 40% PEG300, 5%

Tween-80, and 45% Saline.

MedchemExpress.com[2]

Melting Point
Data not readily available in

the public domain.

Appearance White to off-white solid.

Spectral Data
Detailed spectral data for Segetalin B, such as specific peak lists for ¹H and ¹³C NMR or a full

ESI-MS/MS spectrum, are not widely available in public databases. However, the structural

elucidation of segetalins, in general, has been achieved through techniques including 2D NMR

and electrospray ionization mass spectrometry (ESI-MS)/MS.[3]

Synthesis of Segetalin B
The first total synthesis of Segetalin B was reported by Sonnet et al. in Tetrahedron Letters.[4]

While the full experimental details from the original publication are not reproduced here, a
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representative and detailed protocol based on established solution-phase peptide synthesis

and cyclization methods is provided below. This methodology is consistent with the general

strategies employed for the synthesis of cyclic peptides.

Synthetic Strategy Overview
The synthesis of Segetalin B can be approached through a linear assembly of the constituent

amino acids followed by an intramolecular cyclization. A common and effective method for this

is solution-phase peptide synthesis. The general workflow involves:

Preparation of Protected Amino Acids: Each amino acid in the Segetalin B sequence (Ala,

Gly, Val, Ala, Trp) is protected at its N-terminus (e.g., with a Boc or Fmoc group) and its C-

terminus may be activated for coupling.

Linear Peptide Assembly: The protected amino acids are sequentially coupled in the desired

order (e.g., Trp-Ala-Gly-Val-Ala) in solution.

Deprotection: The protecting groups at the N- and C-termini of the linear peptide are

removed.

Cyclization: The deprotected linear peptide is induced to form a cyclic structure through the

formation of a peptide bond between the N- and C-terminal amino acids. This is typically

carried out under high dilution to favor intramolecular cyclization over intermolecular

polymerization.

Purification: The final cyclic peptide is purified using techniques such as preparative HPLC.

Detailed Experimental Protocol (Representative)
Materials:

N-α-Fmoc protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-

Trp(Boc)-OH)

Coupling reagents (e.g., HBTU, HOBt, or HATU)

Base (e.g., DIPEA)
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Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc and final cleavage)

Solvents (DMF, DCM, Diethyl ether)

Rink Amide resin (for solid-phase synthesis, which is an alternative to solution-phase)

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Preparative RP-HPLC system

Procedure:

Linear Peptide Synthesis (Solution Phase):

Step 1: Dipeptide formation (Fmoc-Val-Ala-OMe): To a solution of Fmoc-Val-OH and H-

Ala-OMe.HCl in DMF, add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir

at room temperature until the reaction is complete (monitored by TLC). Work up to isolate

the protected dipeptide.

Step 2: N-terminal deprotection: Treat the dipeptide with a solution of piperidine in DMF to

remove the Fmoc group.

Step 3: Subsequent couplings: Repeat the coupling and deprotection steps with Fmoc-

Gly-OH, Fmoc-Ala-OH, and finally Fmoc-Trp(Boc)-OH to assemble the linear pentapeptide

Fmoc-Trp(Boc)-Ala-Gly-Val-Ala-OMe.

Preparation for Cyclization:

Step 4: C-terminal deprotection: Saponify the methyl ester of the linear peptide using a

mild base (e.g., LiOH in THF/water) to yield the free carboxylic acid.

Step 5: N-terminal deprotection: Remove the N-terminal Fmoc group using piperidine in

DMF.

Cyclization:

Step 6: Intramolecular cyclization: Dissolve the deprotected linear peptide in a large

volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution (typically around
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1 mM). Add a cyclization reagent (e.g., DPPA with NaHCO₃ or HATU with DIPEA) and stir

for an extended period (24-48 hours) at room temperature. The high dilution favors the

intramolecular reaction to form the cyclic peptide.

Final Deprotection and Purification:

Step 7: Side-chain deprotection: Treat the cyclic peptide with a cleavage cocktail (e.g.,

95% TFA, 2.5% TIS, 2.5% H₂O) to remove the Boc protecting group from the tryptophan

side chain.

Step 8: Purification: Precipitate the crude cyclic peptide with cold diethyl ether, centrifuge,

and wash. Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) using

a suitable gradient of acetonitrile in water with 0.1% TFA.

Step 9: Characterization: Confirm the identity and purity of the synthesized Segetalin B
using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR

spectroscopy.

Visualizations
Chemical Structure of Segetalin B
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Caption: Chemical structure of Segetalin B, a cyclic pentapeptide.

Synthetic Workflow for Segetalin B
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Caption: A representative workflow for the synthesis of Segetalin B.

Biological Activity and Potential Applications
Segetalin B has been shown to possess estrogen-like activity. It promotes the mineralization of

bone marrow mesenchymal stem cells derived from ovariectomized rats in vitro.[2] This activity

suggests its potential as a lead compound for the development of therapeutics for post-
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menopausal osteoporosis. At high concentrations (100 μM), Segetalin B has demonstrated

significant cytotoxicity.[2] Further research is warranted to fully elucidate its mechanism of

action and therapeutic potential.

Conclusion
Segetalin B is a bioactive cyclic peptide with promising therapeutic potential, particularly in the

context of bone health. This guide has summarized its key chemical properties and provided a

detailed, representative protocol for its chemical synthesis. The availability of a robust synthetic

route is crucial for enabling further biological studies and drug development efforts centered on

this intriguing natural product. The diagrams provided offer a clear visualization of its structure

and a logical workflow for its synthesis, serving as a valuable resource for researchers in the

field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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